molecular formula C19H13F3N2O4S B3139869 methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate CAS No. 477857-77-5

methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate

Cat. No. B3139869
CAS RN: 477857-77-5
M. Wt: 422.4 g/mol
InChI Key: ZMNABVCJHCRHPD-UHFFFAOYSA-N
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Description

Methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H13F3N2O4S and its molecular weight is 422.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

  • The synthesis and structural characterization of various pyrrole and thiophene derivatives have been extensively studied. For example, Mukovoz et al. (2017) discuss the synthesis and antimicrobial activity of methyl pyrrol-2-yl acetates, highlighting their potential as antimicrobial agents due to their specific structure and functional groups. This research suggests a focus on exploring novel compounds for antimicrobial properties (Mukovoz et al., 2017).
  • Another study by Velikorodov et al. (2011) elaborates on the synthesis of pyrrol-yloxindoles, indicating the broad interest in modifying pyrrole structures to explore different biological activities and chemical properties (Velikorodov et al., 2011).

Antimicrobial Activity

  • The antimicrobial activity of pyrrole derivatives has been a subject of interest. The study by Mukovoz et al. (2017) on methyl pyrrol-2-yl acetates demonstrates their efficacy against specific bacterial strains, offering a pathway to developing new antimicrobial agents (Mukovoz et al., 2017).

Applications in Material Science

  • Research by Variş et al. (2006) on the synthesis and characterization of a new soluble conducting polymer derived from pyrrole and its application in electrochromic devices showcases the versatility of pyrrole derivatives in material science, particularly in developing components for electronic devices (Variş et al., 2006).

Novel Synthetic Pathways

  • The work by Khlebnikov et al. (2018) introduces a novel synthetic route for creating alkyl pyrrole-2-carboxylates with trifluoromethyl groups, highlighting the ongoing exploration of new methods and compounds in organic synthesis (Khlebnikov et al., 2018).

properties

IUPAC Name

methyl 3-[2-[2-oxo-2-[3-(trifluoromethyl)anilino]acetyl]pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4S/c1-28-18(27)16-14(7-9-29-16)24-8-3-6-13(24)15(25)17(26)23-12-5-2-4-11(10-12)19(20,21)22/h2-10H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNABVCJHCRHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301113162
Record name Methyl 3-[2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477857-77-5
Record name Methyl 3-[2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477857-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate
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methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate

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